2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18O3 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the desired compound. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the oxolane ring, making it less versatile in certain applications.
2-(Tetrahydrofuran-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
2-(Oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexane ring and an oxolane ring, which confer distinct chemical and physical properties. This dual-ring structure allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-(oxolan-2-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h8-10H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRMKWKXMLDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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